

# Application Notes and Protocols for Pinometostat Xenograft Mouse Models

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## Compound of Interest

Compound Name: Pinometostat

Cat. No.: B612198

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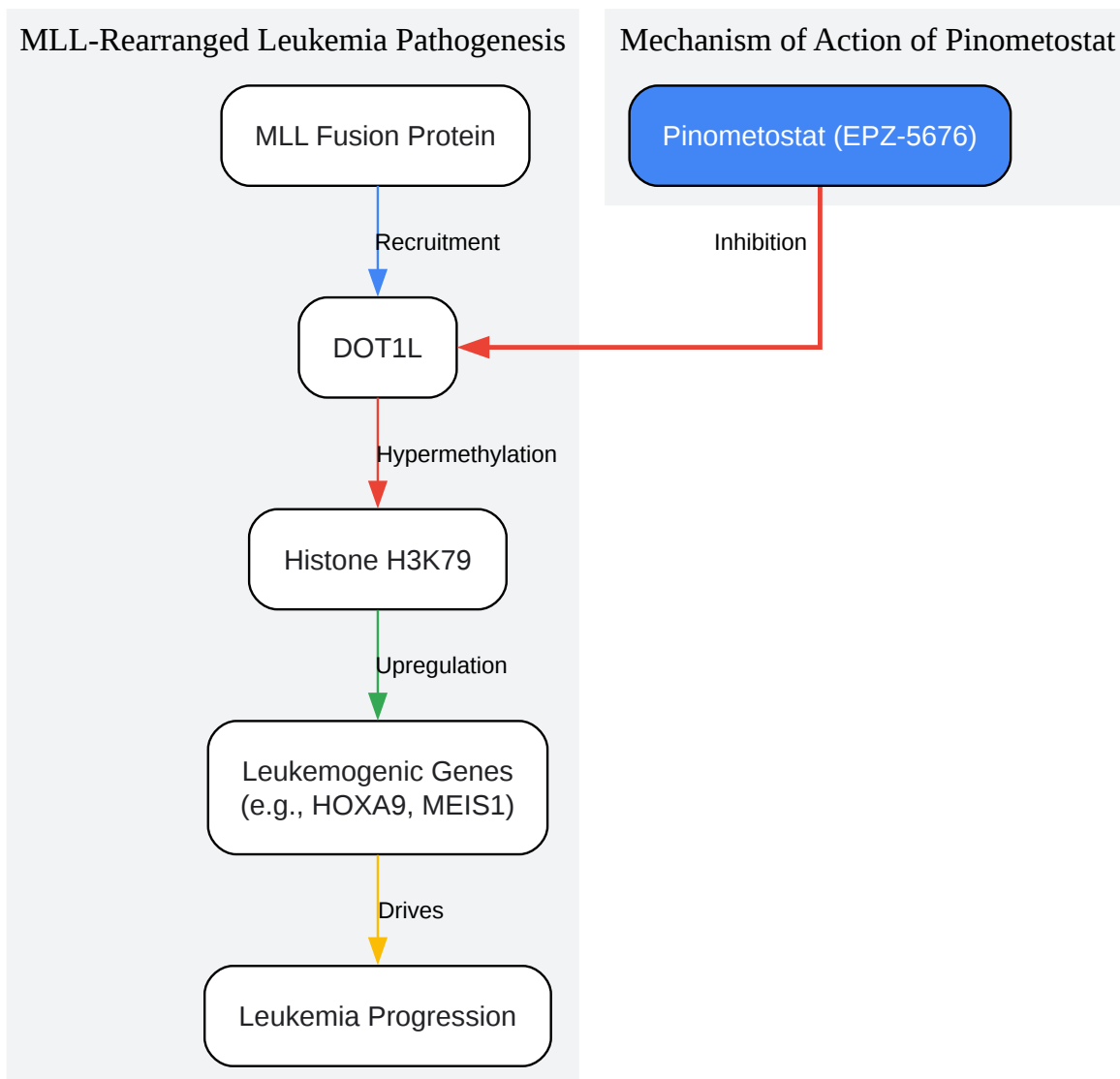
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies with **Pinometostat** (EPZ-5676), a potent and selective inhibitor of the histone methyltransferase DOT1L. The primary application of this model is in the in vivo evaluation of **Pinometostat**'s efficacy against cancers harboring MLL-rearrangements (MLL-r), a key genetic driver in certain types of acute leukemia.

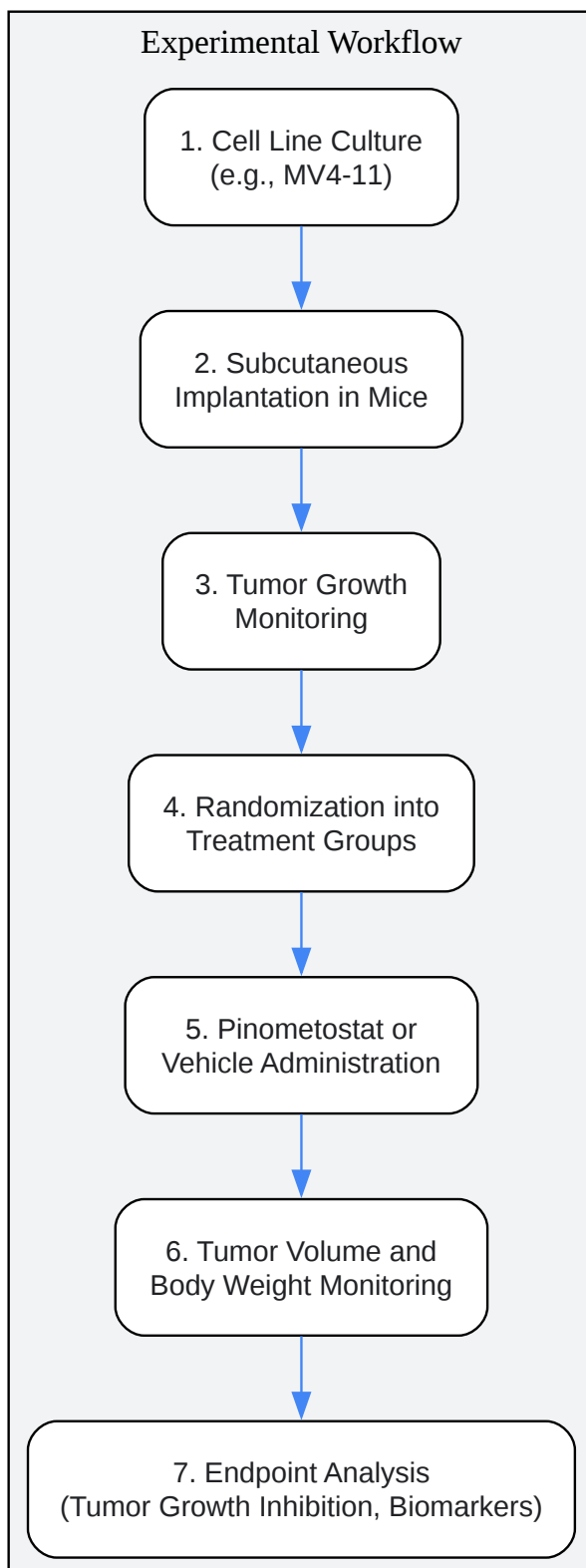
## Introduction

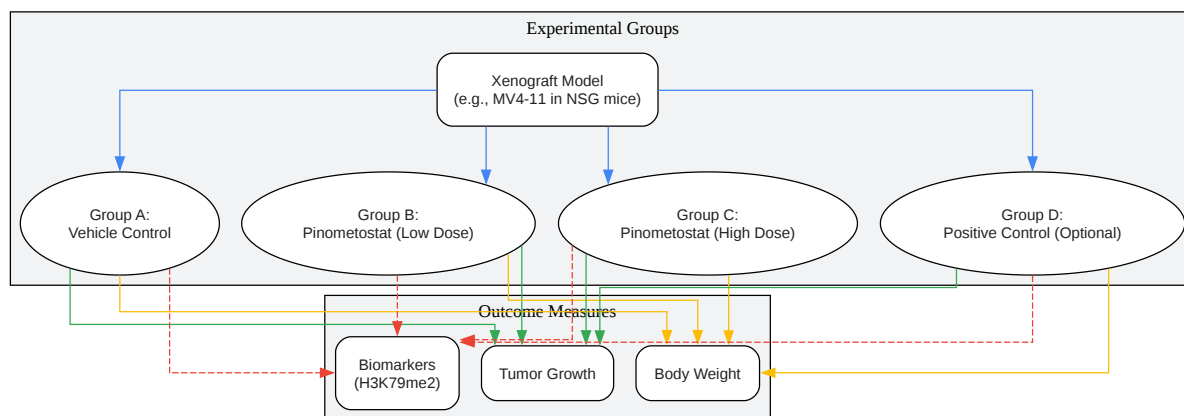
**Pinometostat** targets the DOT1L enzyme, which is aberrantly recruited by MLL fusion proteins, leading to the hypermethylation of histone H3 on lysine 79 (H3K79).[1][2][3][4] This epigenetic modification drives the expression of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4][5] By inhibiting DOT1L, **Pinometostat** aims to reverse this aberrant methylation, suppress the expression of these target genes, and ultimately induce anti-tumor effects.[3][4][5][6][7] Preclinical xenograft models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **Pinometostat**. [3][6][8][9]

## Key Concepts and Signaling Pathway

In MLL-rearranged leukemia, the fusion of the MLL gene with various partner genes results in a chimeric protein that loses its normal histone methyltransferase activity but gains the ability to recruit DOT1L to specific gene loci. This leads to aberrant H3K79 methylation and the persistent expression of genes that promote a stem cell-like state and block differentiation, driving leukemogenesis. **Pinometostat** acts as a competitive inhibitor of the S-adenosyl methionine (SAM) binding site of DOT1L, preventing the transfer of methyl groups to H3K79.







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- To cite this document: BenchChem. [Application Notes and Protocols for Pinometostat Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612198#pinometostat-xenograft-mouse-model-protocol]

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